N-cyclohexyl-2-hydroxy-N-methylbenzamide
Description
N-Cyclohexyl-2-hydroxy-N-methylbenzamide is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen, a hydroxyl group at the ortho position of the benzamide ring, and a methyl substituent on the amide nitrogen. This compound is synthesized via condensation reactions, often involving salicylamide derivatives and cyclohexanecarbonyl chloride under reflux conditions with pyridine as a catalyst . Key structural features include an N,O-bidentate coordination site, which is critical for applications in metal-catalyzed reactions. The compound’s molecular weight is 263.35 g/mol (calculated from C₁₅H₂₁NO₂), and its purity is confirmed via HPLC (100%) and mass spectrometry (m/z 248 [M+H]⁺) .
Properties
IUPAC Name |
N-cyclohexyl-2-hydroxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)16/h5-6,9-11,16H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBJNAZRHZAZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-hydroxy-N-methylbenzamide typically involves the reaction of 2-hydroxybenzoic acid with cyclohexylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Esterification: 2-hydroxybenzoic acid is first esterified to form methyl 2-hydroxybenzoate.
Amidation: The ester is then reacted with cyclohexylamine and methylamine in the presence of a catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl-2-oxo-N-methylbenzamide.
Reduction: Formation of N-cyclohexyl-2-hydroxy-N-methylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-2-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. The cyclohexyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes structural analogs of N-cyclohexyl-2-hydroxy-N-methylbenzamide, highlighting substituents, molecular weights, and key applications:
Key Observations :
- Directing Groups: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and the anthraquinone-derived analog prioritize N,O-bidentate coordination, similar to the target compound, but differ in backbone rigidity and electronic effects .
Crystallographic and Spectroscopic Data
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